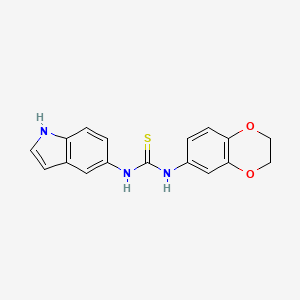
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea, also known as DIBO-Indo, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a thiourea derivative that has been synthesized using various methods, and it has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce the expression of pro-apoptotic genes, leading to the selective induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea has been found to exhibit promising biochemical and physiological effects, including the selective induction of apoptosis in cancer cells, the inhibition of cancer cell proliferation, and the activation of pro-apoptotic genes. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea in lab experiments include its selective induction of apoptosis in cancer cells, its low toxicity in normal cells, and its potential for use in cancer therapy. However, the limitations of using 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea include the difficulty in synthesizing the compound and the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
For the study of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea include the development of more efficient methods for synthesizing the compound, the investigation of its efficacy and safety in vivo, and the exploration of its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
In conclusion, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea is a compound that has shown promising potential in scientific research, particularly in the field of cancer research. Its selective induction of apoptosis in cancer cells and low toxicity in normal cells make it a promising candidate for cancer therapy. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea has been achieved using various methods, including the reaction of 1,4-benzoquinone with indole-5-carboxaldehyde to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)prop-2-en-1-one, which is then treated with thiourea to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea. Other methods involve the reaction of indole-5-carboxaldehyde with 1,4-benzoquinone followed by the addition of thiourea.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea can selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea has also been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c23-17(19-12-1-3-14-11(9-12)5-6-18-14)20-13-2-4-15-16(10-13)22-8-7-21-15/h1-6,9-10,18H,7-8H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNCZCEIRFRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2758920.png)
![7-(3-chloro-2-methylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2758921.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2758922.png)
![6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2758924.png)
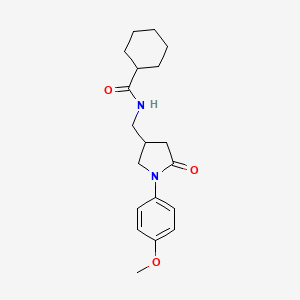
![7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde](/img/structure/B2758928.png)
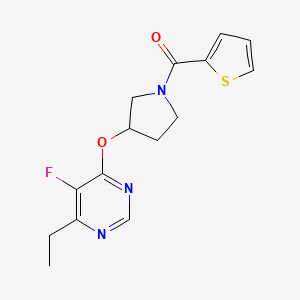
![5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2758930.png)
![4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2758932.png)
![Methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2758936.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2758937.png)
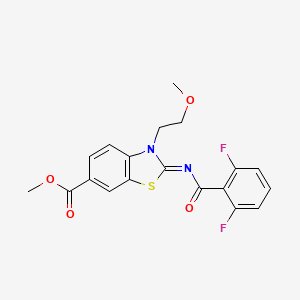
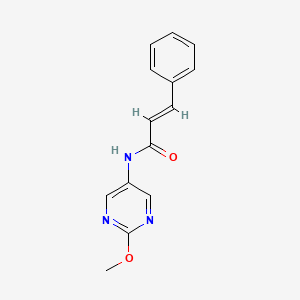
![Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2758941.png)